Ethyl 4-nitrobenzofuran-2-carboxylate
Overview
Description
Ethyl 4-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its nitro group at the 4-position and a carboxylate ester group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-nitrobenzofuran-2-carboxylic acid.
Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is heated and stirred continuously to maintain uniformity.
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Different substituted benzofurans.
Scientific Research Applications
Ethyl 4-nitrobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of nitro-containing compounds on cellular processes.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-nitrobenzofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Ethyl 4-nitrobenzofuran-2-carboxylate is compared with other similar compounds, such as Ethyl 5-nitrobenzofuran-2-carboxylate and other nitrobenzofurans:
Uniqueness: The position of the nitro group and the ester group in this compound gives it distinct chemical and biological properties compared to its analogs.
Similar Compounds: Ethyl 5-nitrobenzofuran-2-carboxylate, Ethyl 3-nitrobenzofuran-2-carboxylate, and other nitro-substituted benzofurans.
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Properties
IUPAC Name |
ethyl 4-nitro-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAZDDCAVONYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743889 | |
Record name | Ethyl 4-nitro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69604-01-9 | |
Record name | Ethyl 4-nitro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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